molecular formula C10H7N3 B1332685 6-Aminoquinoline-5-carbonitrile CAS No. 54398-51-5

6-Aminoquinoline-5-carbonitrile

Cat. No. B1332685
CAS RN: 54398-51-5
M. Wt: 169.18 g/mol
InChI Key: PYCIBXGKTGBHHF-UHFFFAOYSA-N
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Description

6-Aminoquinoline-5-carbonitrile derivatives are a class of compounds that have been the subject of various studies due to their interesting chemical and physical properties. These compounds are characterized by the presence of a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and functional groups such as amino and nitrile attached at specific positions on the quinoline framework.

Synthesis Analysis

The synthesis of 6-aminoquinoline-5-carbonitrile derivatives can be achieved through different methods. For instance, a series of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles were prepared using a Cu-catalyzed reaction of 2-(2-bromophenyl)-1H-indoles with propanedinitrile, demonstrating the versatility of metal-catalyzed cross-coupling reactions in constructing these compounds . Additionally, a one-pot synthesis approach has been employed to create N2-substituted 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles using a four-component reaction in a basic ionic liquid, showcasing the efficiency of multicomponent reactions in the synthesis of complex quinoline derivatives .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their chemical behavior and potential applications. For example, the crystal structure of a specific derivative, 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, was determined using single-crystal X-ray diffraction, revealing important conformational details such as the sofa conformations of the dihydropyridine and cyclohexene rings .

Chemical Reactions Analysis

6-Aminoquinoline-5-carbonitrile derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, 1-amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile was converted into different derivatives through nucleophilic substitution reactions and cyclization steps, leading to a variety of fused heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The intramolecular charge transfer (ICT) and dual fluorescence observed in 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) highlight the impact of structural planarization on the electronic properties of these molecules . Furthermore, the study of a fluorescent 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile derivative using density functional theory calculations provided insights into its optimized structural parameters, spectroscopic properties, and nonlinear optical properties, indicating its potential as a nonlinear optical (NLO) material .

Scientific Research Applications

Synthesis and Kinase Inhibition

6-Aminoquinoline-5-carbonitrile derivatives have been studied for their role as kinase inhibitors. A notable application is in the synthesis of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles, which act as irreversible inhibitors of EGFR and HER-2 kinases. These inhibitors are particularly significant in cancer treatment, with one compound (EKB-569) showing promising oral in vivo activity and undergoing clinical trials (Wissner et al., 2003).

Antimicrobial Activity

The antimicrobial properties of certain 6-aminoquinoline-5-carbonitrile derivatives have also been a subject of research. The reactivity of these compounds with various agents and their subsequent antimicrobial effects provide insights into potential medical applications (Elkholy & Morsy, 2006).

Chemical Transformations and Reactivity

Research on 6-aminoquinoline-5-carbonitrile has also focused on its chemical reactivity under various conditions. Studies have explored the reactions of related carbonitriles with different nucleophilic reagents, leading to the formation of various heterocyclic systems. These findings are significant in the field of organic synthesis and chemical engineering (Ibrahim & El-Gohary, 2016).

Development of Inhibitors for Inflammatory Diseases

Another important application is the development of inhibitors targeting Tumor Progression Loci-2 (Tpl2) kinase, which is implicated in inflammatory diseases such as rheumatoid arthritis. 8-Substituted-4-anilino-6-aminoquinoline-3-carbonitriles, which selectively inhibit Tpl2 over EGFR kinase, have shown promise in reducing TNF-alpha production, a key factor in inflammation (Green et al., 2007).

Facilitation of Complex Synthesis

The compound facilitates the synthesis of complex molecules, as demonstrated by a study on the one-pot synthesis of 3-aminoquinolines and subsequent routes to benzo[b]naphthyridine-3-carbonitriles. This research highlights the versatility of 6-aminoquinoline-5-carbonitrile derivatives in synthesizing diverse chemical structures, which is crucial in pharmaceutical and synthetic chemistry (Wang et al., 2004).

Exploration of Heterocyclic Compounds

Studies have also focused on converting 6-aminoquinoline-5-carbonitrile derivatives into various heterocyclic compounds. These syntheses have implications in drug discovery and the development of new materials with potential applications in various industries (El-Dean et al., 2010).

Photophysical Properties

The photophysical properties of spiro-oxazino-quinoline derivatives synthesized from 2-aminoquinoline-3-carbonitrile have been studied. Such research is crucial in the development of materials with specific optical properties, potentially useful in sensing, imaging, and electronic applications (Rane et al., 2009).

Corrosion Inhibition

Quinoline derivatives, including those related to 6-aminoquinoline-5-carbonitrile, have been evaluated as corrosion inhibitors for metals. This application is significant in industrial processes and maintenance, providing insights into new materials for protecting metals in corrosive environments (Singh et al., 2016).

Safety And Hazards

6-Aminoquinoline-5-carbonitrile is considered hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-aminoquinoline-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-6-8-7-2-1-5-13-10(7)4-3-9(8)12/h1-5H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCIBXGKTGBHHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2C#N)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363650
Record name 6-aminoquinoline-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminoquinoline-5-carbonitrile

CAS RN

54398-51-5
Record name 6-aminoquinoline-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-aminoquinoline-5-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Nitroquinoline (5 g, 28.71 mmol) was added to a stirred solution of ethyl cyanoacetate (9.74 g, 86.13 mmol) and potassium hydroxide (4.83 g, 86.13 mmol) in N,N-dimethylformamide (87 mL). The mixture was stirred at room temperature for 22 hours. Then the solvent was removed in vacuo and the residue was hydrolyzed with chlorohydric acid (10%) at reflux for 3 hours. The mixture was basified with sodium hydroxide (10%) and extracted three times with chloroform. The organic layer was washed with brine, dried over sodium sulfate, filtered, and evaporated under reduced pressure. The residue was purified by flash chromatography on silica gel (dichloromethane/methanol 95/5) to give the desired product (16a) (3.4 g, 20.1 mmol, 70%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.74 g
Type
reactant
Reaction Step One
Quantity
4.83 g
Type
reactant
Reaction Step One
Quantity
87 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Y TOMIOKA, A MOCHIIKE, J HIMENO… - Chemical and …, 1981 - jstage.jst.go.jp
… cyanoacetate, pnitrophenylacetonitrile, w-cyanoacetophenone and 1-cyanoacetylpyrrolidine in the presence of potassium hydroxide gave the 6—aminoquinoline—5—carbonitrile …
Number of citations: 15 www.jstage.jst.go.jp
A Halama, J Kaválek, V Macháček… - Journal of the Chemical …, 1999 - pubs.rsc.org
… of compounds 2 and 3 produces 6-aminoquinoline-5-carbonitrile 4 (Scheme 1). The … -5-carbonitrile 11 and 18 mol% 6-aminoquinoline-5-carbonitrile 4. None of the remaining reaction …
Number of citations: 11 pubs.rsc.org
A Halama, V Macháček - Journal of the Chemical Society, Perkin …, 1999 - pubs.rsc.org
… [4,3-f ]quinoline 9 (49%), 6-(methoxalylamino)quinoline-5-carbonitrile 6 (36%), potassium salt of N-(5-cyanoquinolin-6-yl)oxamic acid 10 (14%), and 6-aminoquinoline-5-carbonitrile 11 (…
Number of citations: 11 pubs.rsc.org
T OHSHIMA, M MIZUOKA, Y TOMIOKA… - Chemical and …, 1981 - jstage.jst.go.jp
… The ether extract was purified by column chromatography on alumina with CI—ICl3 as the eluent to give 6-aminoquinoline-5-carbonitrile (97 mg, 29%), which was identical with an …
Number of citations: 3 www.jstage.jst.go.jp
Y TOMIOKA, J MIYAKE, M YAMAZAKI - … and Pharmaceutical Bulletin, 1982 - jstage.jst.go.jp
… In the first paper of this series,” we showed that 6-nitroquinoline reacts with some cyano~ methylene compounds in the presence of a base to give 6-aminoquinoline-5—carbonitrile deri…
Number of citations: 5 www.jstage.jst.go.jp
CA Modavi - 2017 - escholarship.org
The thesis presented here focuses on the discovery and applications of tailoring enzymes for metabolic engineering goals along two tracks of research. The first track is focused on …
Number of citations: 2 escholarship.org

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